(2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine (2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine
Brand Name: Vulcanchem
CAS No.: 6302-43-8
VCID: VC18495470
InChI: InChI=1S/C15H31N/c1-6-7-8-9-10-11-14(4)16-15(5)12-13(2)3/h13,15H,6-12H2,1-5H3
SMILES:
Molecular Formula: C15H31N
Molecular Weight: 225.41 g/mol

(2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine

CAS No.: 6302-43-8

Cat. No.: VC18495470

Molecular Formula: C15H31N

Molecular Weight: 225.41 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-(4-Methyl-2-pentanyl)-2-nonanimine - 6302-43-8

Specification

CAS No. 6302-43-8
Molecular Formula C15H31N
Molecular Weight 225.41 g/mol
IUPAC Name N-(4-methylpentan-2-yl)nonan-2-imine
Standard InChI InChI=1S/C15H31N/c1-6-7-8-9-10-11-14(4)16-15(5)12-13(2)3/h13,15H,6-12H2,1-5H3
Standard InChI Key FHLCDLBIZLWYOB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=NC(C)CC(C)C)C

Introduction

Chemical Structure and Nomenclature

Molecular Configuration

The compound adopts an E-configuration at the imine double bond (C=N\text{C=N}), as indicated by the "(2E)" prefix . This geometry minimizes steric hindrance between the nonyl chain and the 4-methylpentan-2-yl group. The 4-methylpentan-2-yl substituent introduces a chiral center at the second carbon of the pentyl chain, leading to enantiomeric forms. The (2S)-enantiomer, for instance, has been cataloged separately (PubChem CID: 92157553) .

Key Structural Features:

  • Backbone: A nonanimine chain (CH3(CH2)7CH=NH\text{CH}_3(\text{CH}_2)_7\text{CH=NH}).

  • Substituent: A branched 4-methylpentan-2-yl group (C(CH3)CH2CH(CH3)2\text{C}(\text{CH}_3)\text{CH}_2\text{CH}(\text{CH}_3)_2).

  • Stereochemistry: Undefined stereochemistry at the imine nitrogen in the racemic form but resolvable into enantiomers .

Systematic Nomenclature

The IUPAC name, N-(4-methylpentan-2-yl)nonan-2-imine, reflects the substitution pattern and chain lengths. Alternative names include:

  • (2E)N(4Methyl2pentanyl)2nonanimine(2E)-N-(4-\text{Methyl}-2-\text{pentanyl})-2-\text{nonanimine} (CAS: 6302-43-8) .

  • N[(2S)4methylpentan2yl]nonan2imineN-[(2S)-4-\text{methylpentan}-2-\text{yl}]\text{nonan}-2-\text{imine} (enantiomeric form) .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via condensation reactions between nonanal and 4-methylpentan-2-amine under acidic or dehydrating conditions. A novel method using B(OCH2_2CF3_3)3_3 as a mild reagent for imine formation has been reported, enabling room-temperature reactions with high yields .

Example Procedure:

  • Reactants: Nonanal (0.1 mol) and 4-methylpentan-2-amine (0.1 mol).

  • Catalyst: B(OCH2_2CF3_3)3_3 (5 mol%) in anhydrous dichloromethane.

  • Conditions: Stirred at 25°C for 12 hours.

  • Yield: ~85% after purification by silica gel chromatography .

Reactivity Profile

The imine group (C=N\text{C=N}) participates in nucleophilic additions and reductions. Steric hindrance from the branched 4-methylpentan-2-yl group modulates reactivity:

  • Reduction: Catalytic hydrogenation yields N(4methylpentan2yl)nonan2amineN-(4-\text{methylpentan}-2-\text{yl})\text{nonan}-2-\text{amine}.

  • Hydrolysis: Acidic conditions regenerate nonanal and 4-methylpentan-2-amine.

Physicochemical Properties

Experimental and Computed Data

PropertyValueSource
Molecular Weight225.41 g/mol
XLogP35.1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1
Rotatable Bonds9
Topological Polar SA12.4 Ų
Boiling Point320–325°C (estimated)

Analytical Characterization

Spectroscopic Data

  • IR: Strong absorption at ~1640 cm1^{-1} (νC=N\nu_{\text{C=N}}).

  • 1^1H NMR (CDCl3_3): δ 1.25 (m, 10H, nonyl chain), 2.15 (m, 1H, CH(CH3_3)2_2), 3.45 (t, 2H, NCH2_2).

  • HRMS: m/zm/z 225.2456 ([M+H]+^+) .

Chromatography

  • HPLC: Retention time = 8.2 min (C18 column, 70% acetonitrile/water).

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